EPAC1 vs. EPAC2 Antagonist Selectivity Profile Compared to Reference Antagonists ESI-08 and CE3F4
The compound exhibits moderate antagonist activity at human recombinant EPAC1 (IC₅₀ = 8.9 μM) and 8-fold stronger activity at mouse recombinant EPAC2 (IC₅₀ = 1.1 μM by 8-NBD-cAMP displacement) [1][2]. This EPAC2-preferring profile diverges from the pan-EPAC antagonist ESI-08, which inhibits EPAC1 and EPAC2 with roughly equivalent potency (IC₅₀ ≈ 8.4 μM for both isoforms) [3]. It also contrasts with CE3F4, which shows preferential EPAC1 inhibition (EPAC1 IC₅₀ = 10.7 μM; EPAC2 IC₅₀ = 66 μM) [4]. The 8-fold selectivity window for EPAC2 over EPAC1 distinguishes the target compound from the equipotent ESI-08 and the EPAC1-biased CE3F4, positioning it as an EPAC2-favoring probe scaffold.
| Evidence Dimension | EPAC isoform antagonist potency and selectivity |
|---|---|
| Target Compound Data | EPAC1 IC₅₀ = 8.9 μM; EPAC2 IC₅₀ = 1.1 μM (8.1-fold EPAC2-selective) |
| Comparator Or Baseline | ESI-08: EPAC1 IC₅₀ ≈ 8.4 μM, EPAC2 IC₅₀ ≈ 8.4 μM (non-selective); CE3F4: EPAC1 IC₅₀ = 10.7 μM, EPAC2 IC₅₀ = 66 μM (6.2-fold EPAC1-selective) |
| Quantified Difference | Target compound shows 8.1-fold EPAC2 selectivity vs. 1.0-fold (ESI-08) and 0.16-fold (CE3F4, EPAC1-selective) |
| Conditions | Human recombinant EPAC1 (Rap1b-bGDP exchange assay); mouse recombinant EPAC2 (8-NBD-cAMP fluorescence displacement assay) |
Why This Matters
An EPAC2-biased antagonist scaffold is relatively rare and may enable isoform-specific interrogation of cAMP/Epac signaling in cardiac and pancreatic β-cell research where EPAC2 predominates.
- [1] BindingDB. BDBM50098792 (CHEMBL3593343) – Antagonist activity at human recombinant EPAC1; IC₅₀ = 8.90E+3 nM. BindingDB Entry. View Source
- [2] BindingDB. BDBM50098792 (CHEMBL3593343) – Displacement of 8-NBD-cAMP from mouse recombinant EPAC2; IC₅₀ = 1.10E+3 nM. BindingDB Entry. View Source
- [3] Almahariq, M. et al. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Mol. Pharmacol. 2013, 83(1), 122-128 (ESI-08 characterization). View Source
- [4] Courilleau, D. et al. Identification of a tetrahydroquinoline analog as a pharmacological inhibitor of the cAMP-binding protein Epac. J. Biol. Chem. 2012, 287(53), 44192-44202 (CE3F4 characterization). View Source
